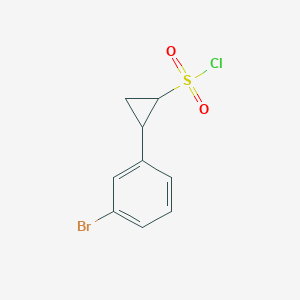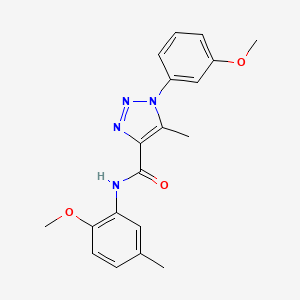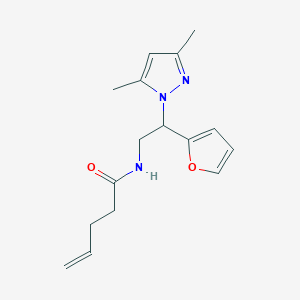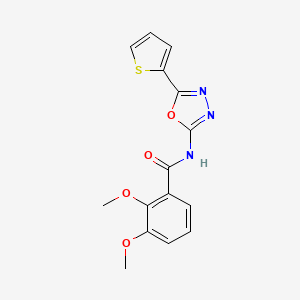
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used as a reagent in organic synthesis and has been found to have promising biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is not well understood. However, it is believed to act as a sulfonating agent, reacting with various nucleophiles to form sulfonate esters. These esters are highly reactive and can be used in a variety of reactions, including nucleophilic substitution, elimination, and addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride. However, it has been found to have promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These activities are thought to be due to the compound's ability to inhibit various enzymes and proteins involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride in lab experiments is its high reactivity and selectivity. This makes it an excellent reagent for the preparation of various compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted by-products. Additionally, the compound's limited solubility in some solvents can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride. Some of these include:
1. Further investigation of the compound's biological activities and potential as a therapeutic agent.
2. Development of new synthetic routes for the preparation of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride and related compounds.
3. Exploration of the compound's reactivity and selectivity in various organic reactions.
4. Investigation of the compound's potential as a catalyst in various reactions.
5. Development of new applications for the compound in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is a highly reactive and selective reagent that has found extensive use in organic synthesis. It has also demonstrated promising biological activities and has potential applications in various fields. Further research in this area is needed to fully understand the compound's mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride involves the reaction of 3-bromophenylcyclopropane with chlorosulfonic acid. The reaction takes place at room temperature and produces a white solid, which is then purified by recrystallization. The yield of this reaction is generally high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride has been extensively used in organic synthesis as a reagent for the preparation of various compounds. It has been found to be highly effective in the synthesis of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds. It has also been used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZKOXRMLNWDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)
![2-(Cyclohexylsulfonyl)-5-cyclopropyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)

![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)


![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
![4-chlorophenyl 8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B2640468.png)